molecular formula C34H40FN3O5 B13890638 (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine

Cat. No.: B13890638
M. Wt: 589.7 g/mol
InChI Key: RZTYUCZNJVCINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin Methanamine Salt is a compound derived from atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin Methanamine Salt combines atorvastatin with methanamine, a compound known for its antibacterial properties, particularly in the urinary tract.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Methanamine Salt involves several steps, starting with the preparation of atorvastatin. Atorvastatin is synthesized through a series of chemical reactions, including pyrrole ring construction via Paal-Knorr condensation or Hantzsch pyrrole synthesis . The final step involves the formation of the methanamine salt, which can be achieved by reacting atorvastatin with methanamine under controlled conditions.

Industrial Production Methods

Industrial production of Atorvastatin Methanamine Salt follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating pure products at various stages and using efficient extraction procedures to ensure high purity and yield . These methods are designed to be scalable and cost-effective for mass production.

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Methanamine Salt undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Atorvastatin Methanamine Salt can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Atorvastatin Methanamine Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin Calcium: Another salt form of atorvastatin, primarily used for cholesterol reduction.

    Rosuvastatin: A statin with similar cholesterol-lowering effects but different pharmacokinetic properties.

    Simvastatin: Another statin used for similar purposes but with a different chemical structure.

Uniqueness

Atorvastatin Methanamine Salt is unique due to its combination of cholesterol-lowering and antibacterial properties. This dual functionality makes it a promising candidate for treating patients with both hypercholesterolemia and recurrent urinary tract infections .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTYUCZNJVCINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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